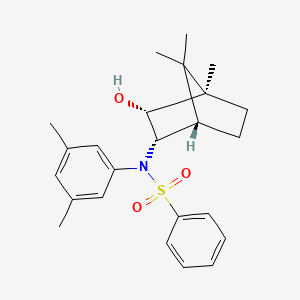
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C24H31NO3S . It is also known by its preferred substance name, This compound . This compound is identified by the Unique Ingredient Identifier (UNII) code UMH468285U , which is assigned by the Food and Drug Administration (FDA) to ensure precise identification of substances .
Métodos De Preparación
The synthetic routes and reaction conditions for N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(221)hept-2-yl)benzenesulfonamide involve several steps The preparation typically starts with the synthesis of the bicyclo(22The final step involves the sulfonation of the phenyl ring and the coupling of the dimethylphenyl group to the bicycloheptane core. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can result in therapeutic effects such as reduced inflammation or modulation of neurotransmitter levels .
Comparación Con Compuestos Similares
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substitutions.
This compound: Another similar compound with slight variations in the molecular structure.
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
87360-02-9 |
|---|---|
Fórmula molecular |
C24H31NO3S |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-N-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]benzenesulfonamide |
InChI |
InChI=1S/C24H31NO3S/c1-16-13-17(2)15-18(14-16)25(29(27,28)19-9-7-6-8-10-19)21-20-11-12-24(5,22(21)26)23(20,3)4/h6-10,13-15,20-22,26H,11-12H2,1-5H3/t20-,21+,22+,24+/m1/s1 |
Clave InChI |
XOYOZKHVKVMVIE-VCHRRKICSA-N |
SMILES |
CC1=CC(=CC(=C1)N(C2C3CCC(C2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C |
SMILES isomérico |
CC1=CC(=CC(=C1)N([C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=CC(=C1)N(C2C3CCC(C2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















